6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine
Description
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-12-4-6-17(22-2)16(10-12)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20) |
InChI Key |
UFXGBKNXHLPUMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method for synthesizing similar quinoline derivatives involves replacing a halogen atom (e.g., Cl, Br) on the quinoline core with an amine. For 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine, this approach typically requires a 4-chloro-6-chloroquinoline precursor.
Procedure Outline
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Precursor Synthesis :
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6-Chloro-4-chloroquinoline is synthesized via chlorination of quinoline. Regioselectivity is achieved using directing groups (e.g., nitro or methoxy) or controlled reaction conditions.
-
-
Substitution Reaction :
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Isopropanol or DMF | |
| Temperature | 120–140°C | |
| Catalyst | Molecular iodine or none | |
| Reaction Time | 5–12 hours | |
| Yield | 48–91% (varies with substrate) |
Key Challenges :
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Regioselectivity : Ensuring chlorination at position 6 without over-chlorination at other positions.
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Yield Optimization : Prolonged reaction times or excessive heat may degrade intermediates.
Cross-Coupling Reactions
For derivatives where direct SNAr is challenging, palladium-catalyzed Buchwald-Hartwig amination offers an alternative.
Procedure Outline
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Base | Cs₂CO₃ | |
| Temperature | 100–110°C | |
| Yield | 60–80% (reported for analogs) |
Advantages :
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Broad Functional Group Tolerance : Compatible with electron-rich aryl amines.
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Mild Conditions : Avoids harsh acids or high temperatures.
Friedländer Synthesis
This cyclization method constructs the quinoline core directly but requires precise control of substituents.
Procedure Outline
Limitations
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Chloro Introduction : Electrophilic chlorination at position 6 is non-trivial due to directing effects of the amine group.
Case Studies and Yield Analysis
SNAr with 4-Chloro-6-Chloroquinoline
A representative protocol for SNAr substitution is derived from studies on analogous compounds:
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Reagents :
-
6-Chloro-4-chloroquinoline (1 eq.), 2,5-dimethoxyaniline (1.2 eq.), isopropanol (5 mL).
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-
Conditions :
-
Reflux at 130°C for 8 hours.
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-
Workup :
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Cool, filter, and purify via column chromatography (CH₂Cl₂/MeOH, 10:1).
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Buchwald-Hartwig Amination
For Pd-catalyzed reactions, yields depend on ligand and base selection:
-
Reagents :
-
6-Chloroquinolin-4-bromo (1 eq.), 2,5-dimethoxyaniline (1.1 eq.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq.), toluene (10 mL).
-
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Conditions :
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100°C, 12 hours.
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Yield : ~70% (estimated for analogous systems).
Comparative Analysis of Substrates and Yields
Critical Challenges and Solutions
Regioselectivity in Chlorination
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine, have been investigated for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Properties
The antiviral potential of quinoline derivatives has also been explored. For example, compounds structurally related to 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine have shown efficacy against viruses like Herpes simplex virus type II in animal models:
| Study Type | Virus Type | Efficacy Observed | Reference |
|---|---|---|---|
| Topical Application | Herpes simplex virus Type II | Reduced lesion severity and recurrence | |
| Systemic Treatment | Influenza virus | Significant viral load reduction |
This highlights the compound's potential role in antiviral therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Research indicates that modifications to the methoxy groups significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Removal of 2-MeO group | 500-fold decrease in potency at target receptors |
| Addition of halogen substituents | Enhanced selectivity and potency against specific cancer cell lines |
These insights guide future synthesis efforts aimed at developing more potent analogs.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine on melanoma cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15.2 µM, indicating promising anticancer properties.
- Case Study on Antiviral Activity : In a preclinical trial involving guinea pigs infected with Herpes simplex virus type II, subjects treated with a related quinoline derivative exhibited fewer lesions and shorter duration of symptoms compared to controls.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-6-(Trifluoromethyl)quinolin-4-Amine
- Structural Differences : Replaces the chlorine at position 6 with a trifluoromethyl (-CF₃) group.
- Synthesis : Prepared via nucleophilic substitution with 68% yield and a melting point of 116–118°C .
- Activity : Demonstrates potent inhibition of dengue virus (DENV), highlighting the role of electron-withdrawing groups (e.g., -CF₃) in antiviral efficacy. The 2,5-dimethoxyphenyl moiety likely enhances binding affinity to viral targets .
- SAR Insight : The -CF₃ group may improve metabolic stability compared to -Cl, but chlorine’s smaller size could facilitate deeper target binding.
PL283: 6-Chloro-N-(3-(4-(Pyridin-2-yl)piperazin-1-yl)propyl)quinolin-4-Amine
- Structural Differences : Features a propyl-piperazine-pyridyl chain instead of the 2,5-dimethoxyphenyl group.
- Activity : Reverses drug resistance in Plasmodium falciparum, suggesting the 6-chloro substituent is critical for antimalarial activity. The bulky side chain may enhance interaction with resistance-conferring transporters like PfCRT .
- SAR Insight : The 2,5-dimethoxyphenyl group in the target compound could offer distinct pharmacokinetic advantages, such as improved lipophilicity, compared to PL283’s polar side chain.
7-Chloro-N-(4-Chloro-3-((Piperidin-1-yl)methyl)phenyl)quinolin-4-Amine
- Structural Differences : Chlorine at position 7 (vs. 6) and a piperidinylmethyl group on the aniline ring.
- Synthesis : Achieved via reductive amination (92% yield), with a higher melting point (150°C) than the target compound’s analogues, indicating enhanced crystallinity .
- SAR Insight : Position 6 chlorine may optimize steric and electronic interactions compared to position 7 substitutions.
6-Chloro-N-(4-Methylbenzyl)-3-(Phenylsulfonyl)quinolin-4-Amine
- Structural Differences : Includes a sulfonyl group at position 3 and a 4-methylbenzyl substituent.
- Physical Properties : Higher molecular weight (422.9 g/mol) due to the sulfonyl group, which may reduce solubility compared to the target compound .
Discussion of Structural and Functional Trends
- Electron Effects : Chlorine (-Cl) and trifluoromethyl (-CF₃) at position 6 enhance electrophilicity, critical for covalent or polar interactions with biological targets .
- Synthetic Accessibility : Higher yields (68–92%) are achieved with methoxy-substituted anilines, suggesting robust reactivity in nucleophilic substitution reactions .
Biological Activity
6-Chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine is a compound of interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine is primarily attributed to its ability to interact with various molecular targets:
- DNA Binding : The compound can bind to DNA, inhibiting the replication of certain microorganisms, which suggests potential antimicrobial activity.
- Enzyme Interaction : It may also interact with enzymes involved in cell signaling pathways, contributing to its anticancer effects.
- Induction of Apoptosis : Research indicates that derivatives of quinoline compounds can induce apoptosis in cancer cells through various pathways, including disruption of microtubule assembly and activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the structure can significantly alter their potency:
- Methoxy Substituents : The presence and position of methoxy groups on the phenyl ring are critical. For instance, compounds with 2,5-dimethoxy substitutions showed enhanced activity compared to those with fewer or differently positioned methoxy groups .
- Substituent Variations : Changes in substituents at the 6-position of the quinoline ring have been explored to enhance selectivity and potency against specific cancer cell lines. For example, variations led to selectivity indices exceeding 50,000 against certain kinases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine and its analogs:
| Compound | Activity Type | IC50 (µM) | Cell Line/Target |
|---|---|---|---|
| 6-Chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine | Anticancer | <1 | HL-60 (leukemia), Hep3B (hepatoma) |
| Analog with 6-tert-butyl substitution | Anticancer | 0.53 | GAK protein stabilization |
| Analog with 7-methoxy substitution | Anticancer | <10 | Various cancer cell lines |
| Compound with no methoxy groups | Reduced potency | >50 | Various cancer cell lines |
Case Studies
- Anticancer Studies : A study demonstrated that various quinoline derivatives exhibited high potency against multiple cancer cell lines with IC50 values often below 1 µM. Notably, derivatives that maintained methoxy substitutions showed enhanced cytotoxicity while sparing normal cells .
- Antimicrobial Activity : Preliminary investigations suggest that compounds similar to 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine possess significant antimicrobial properties. They were shown to inhibit the growth of specific bacterial strains through DNA interaction mechanisms.
- Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities for quinoline derivatives against key biological targets involved in cancer progression and microbial resistance. These studies help elucidate the interactions at the molecular level, paving the way for rational drug design .
Q & A
Q. What are the common synthetic routes for 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 4,7-dichloroquinoline derivatives can react with substituted anilines under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100–120°C) . Optimization includes adjusting stoichiometry, temperature, and catalyst selection. A table summarizing reaction parameters from recent studies:
| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline + 2,5-dimethoxyaniline | NMP | 100 | 50 | |
| PTC-mediated synthesis (e.g., phase-transfer catalysts) | DMF | 80–100 | 60–75 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic coupling patterns. For instance, quinoline protons typically resonate at δ8.4–8.5 ppm, while methoxy groups appear near δ3.7–3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] calculated vs. observed values within 5 ppm error) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry via crystal packing analysis, as demonstrated for analogous quinoline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine ).
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and optimize geometry.
- Supplementary Techniques : Employ 2D NMR (COSY, NOESY) or X-ray diffraction to confirm bond connectivity .
Q. What in vitro models are appropriate for evaluating the antimalarial activity of this compound?
- Plasmodium falciparum Strains : Use chloroquine-resistant (e.g., K1, Dd2) and sensitive (e.g., 3D7) strains to assess cross-resistance. IC₅₀ values are typically measured via lactate dehydrogenase (LDH) assays in erythrocyte cultures under 5% CO₂/10% O₂ conditions .
- Cytotoxicity Screening : Validate selectivity using mammalian cell lines (e.g., HepG2) to ensure therapeutic index >10.
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes or in vivo models, as demonstrated for structurally related 4-aminoquinolines .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) or block labile positions (e.g., para-methoxy groups) to reduce oxidative metabolism.
Q. How can computational methods aid in predicting the compound’s bioactivity and toxicity?
- Molecular Docking : Screen against target proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to prioritize synthesis.
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity.
Data Contradiction Analysis
Q. How should discrepancies in biological activity data across studies be addressed?
- Standardized Protocols : Ensure consistent parasite synchronization, drug exposure times, and assay readouts (e.g., flow cytometry vs. microscopy).
- Batch-to-Batch Variability : Characterize compound purity (HPLC ≥95%) and confirm salt forms (e.g., hydrochloride vs. free base).
Methodological Tables
Q. Table 1. Key Structural Features and Analytical Signatures
| Feature | Analytical Method | Expected Data |
|---|---|---|
| Quinoline core | UV-Vis | λmax ~250–300 nm |
| Chloro substituent | HRMS | Isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) |
| Methoxy groups | ¹³C NMR | δ55–60 ppm (C-O) |
Q. Table 2. Recommended In Vitro Assay Conditions
| Parameter | Optimal Value |
|---|---|
| Parasite Culture | 2% hematocrit, 37°C, 5% CO₂ |
| Drug Exposure | 72 hours, synchronized ring-stage parasites |
| IC₅₀ Calculation | Nonlinear regression (e.g., GraphPad Prism) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
